molecular formula C8H7BrN2S B13219196 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole

Cat. No.: B13219196
M. Wt: 243.13 g/mol
InChI Key: TWKKFOGHMUMKLB-UHFFFAOYSA-N
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Description

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is a chemical compound that features a brominated thiophene ring attached to an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The bromination of thiophene is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling with Imidazole: The brominated thiophene is then coupled with imidazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative without the bromine atom.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring and imidazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    4-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.

    4-[(2-Methylthiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a methyl group instead of bromine.

    4-[(2-Fluorothiophen-3-yl)methyl]-1H-imidazole: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7BrN2S

Molecular Weight

243.13 g/mol

IUPAC Name

5-[(2-bromothiophen-3-yl)methyl]-1H-imidazole

InChI

InChI=1S/C8H7BrN2S/c9-8-6(1-2-12-8)3-7-4-10-5-11-7/h1-2,4-5H,3H2,(H,10,11)

InChI Key

TWKKFOGHMUMKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC2=CN=CN2)Br

Origin of Product

United States

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